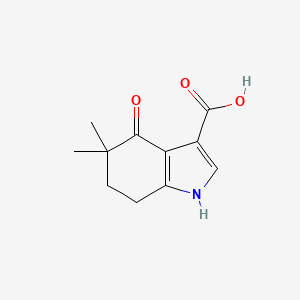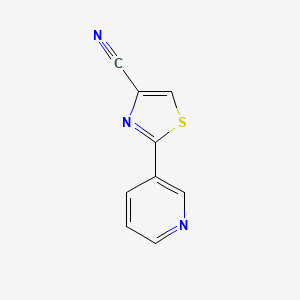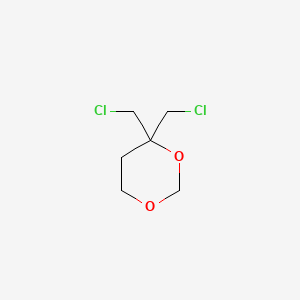
4,4-Bis(chloromethyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(chloromethyl)-1,3-dioxane is a chemical compound characterized by its molecular structure, which includes two chloromethyl groups attached to a 1,3-dioxane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of 1,3-dioxane with formaldehyde in the presence of hydrochloric acid, followed by chloromethylation using chloromethyl methyl ether.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to other functional groups, such as amines.
Substitution: Substitution reactions can replace the chloromethyl groups with other substituents, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: A wide range of functionalized dioxanes.
Applications De Recherche Scientifique
4,4-Bis(chloromethyl)-1,3-dioxane is utilized in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is employed in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4,4-Bis(chloromethyl)-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The chloromethyl groups can act as reactive sites, facilitating further chemical modifications. The compound may interact with enzymes and receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
4,4-Bis(chloromethyl)-1,1-biphenyl: Similar structure but different core ring system.
1,3-Dioxane derivatives: Other dioxane-based compounds with varying substituents.
This detailed overview provides a comprehensive understanding of 4,4-Bis(chloromethyl)-1,3-dioxane, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C6H10Cl2O2 |
|---|---|
Poids moléculaire |
185.05 g/mol |
Nom IUPAC |
4,4-bis(chloromethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H10Cl2O2/c7-3-6(4-8)1-2-9-5-10-6/h1-5H2 |
Clé InChI |
KSZNXXQKJOMYCC-UHFFFAOYSA-N |
SMILES canonique |
C1COCOC1(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


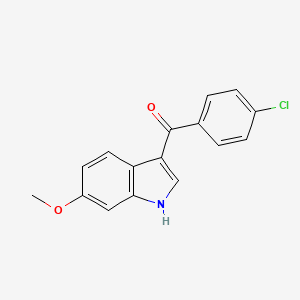
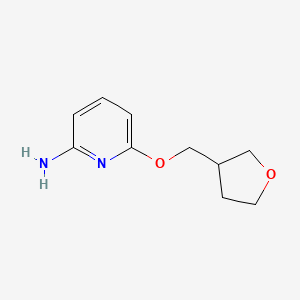

![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15355419.png)

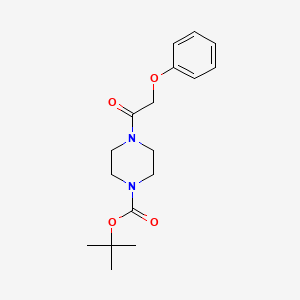
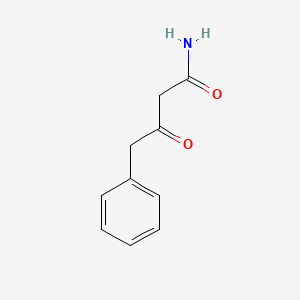
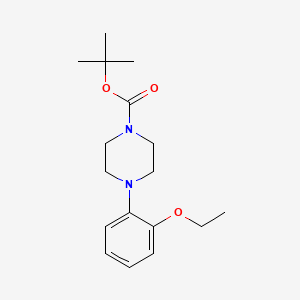
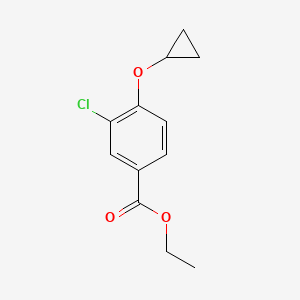
![2-[4-(3-Phenylpropanoyl)phenyl]acetic acid](/img/structure/B15355458.png)

